4-Tert-butoxy-3-hydroxybenzoic acid
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Overview
Description
4-Tert-butoxy-3-hydroxybenzoic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, featuring a tert-butoxy group and a hydroxyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-tert-butylphenol with carbon dioxide in the presence of a base, followed by oxidation to introduce the hydroxyl group . Another method includes the Friedel-Crafts alkylation of 3-hydroxybenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butoxy-3-ketobenzoic acid, while reduction can produce 4-tert-butoxy-3-hydroxybenzyl alcohol .
Scientific Research Applications
4-Tert-butoxy-3-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity . These properties make it a valuable compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains two tert-butyl groups, providing even greater steric hindrance and different reactivity compared to 4-Tert-butoxy-3-hydroxybenzoic acid.
4-Tert-butylphenol: Lacks the hydroxyl group, resulting in different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-9-5-4-7(10(13)14)6-8(9)12/h4-6,12H,1-3H3,(H,13,14) |
InChI Key |
NVWKOWSXTLOVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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